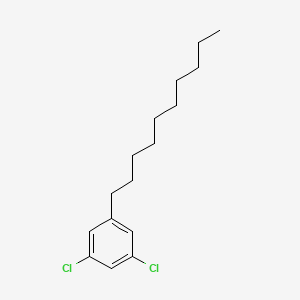
1,3-Dichloro-5-decylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-decylbenzene is an organic compound belonging to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a decyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-decylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of decylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-decylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-decylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-decylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the decyl group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates such as carbocations and the subsequent stabilization through resonance effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichlorobenzene: Lacks the decyl group, making it less hydrophobic.
1,4-Dichloro-2-decylbenzene: Similar structure but different substitution pattern.
1,3-Dichloro-5-iodobenzene: Contains iodine instead of a decyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-decylbenzene is unique due to the presence of both chlorine atoms and a long alkyl chain, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications where both hydrophobicity and reactivity are required .
Propiedades
Número CAS |
87969-84-4 |
|---|---|
Fórmula molecular |
C16H24Cl2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
1,3-dichloro-5-decylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-2-3-4-5-6-7-8-9-10-14-11-15(17)13-16(18)12-14/h11-13H,2-10H2,1H3 |
Clave InChI |
ZICWDNALSLJJKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


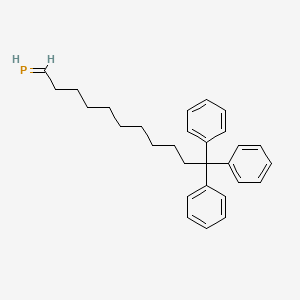
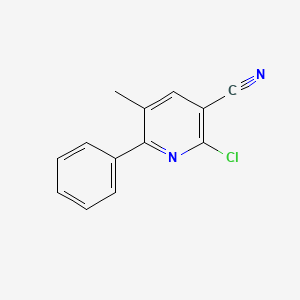
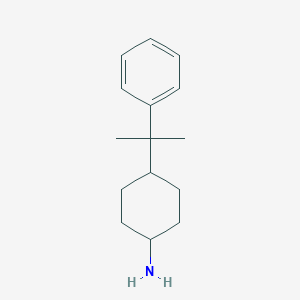
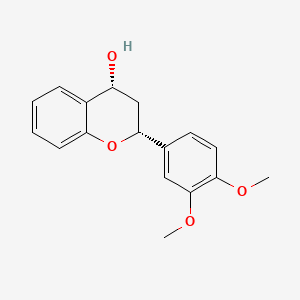

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
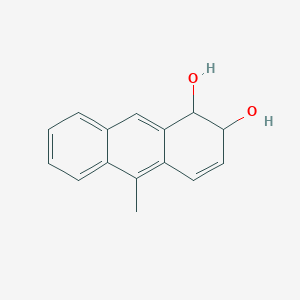
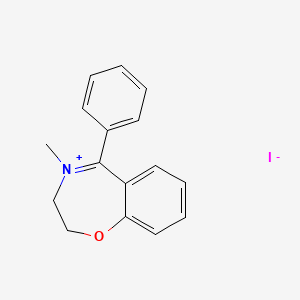

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
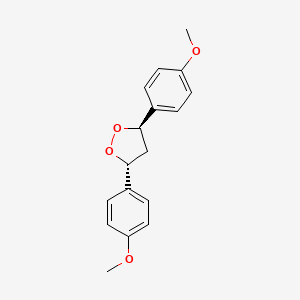
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)

